![molecular formula C10H14N2O5S2 B2356990 methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate CAS No. 1171781-23-9](/img/structure/B2356990.png)
methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Enaminones, which are used in the synthesis of thiophene derivatives, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives exhibit a wide range of pharmacological properties:
- Anticancer Activity : Some thiophene-based compounds demonstrate promising anticancer effects .
- Anti-Inflammatory Properties : Certain derivatives possess anti-inflammatory activity, making them potential candidates for drug development .
- Antimicrobial Effects : Thiophenes have been investigated for their antimicrobial properties, which could contribute to combating infections .
- Antihypertensive Agents : Some thiophene-containing molecules exhibit antihypertensive effects .
- Anti-Atherosclerotic Properties : Research suggests that specific thiophene derivatives may help prevent atherosclerosis .
Organic Electronics and Semiconductors
Thiophene-based compounds play a pivotal role in organic electronics:
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of OFETs, essential for flexible and low-power electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives find use in OLED fabrication, enhancing display technology .
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.
Synthetic Chemistry
Several synthetic methods yield thiophene derivatives:
- Gewald Reaction : A condensation reaction involving sulfur, α-methylene carbonyl compounds, and α-cyano esters, leading to aminothiophene derivatives .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) produces thiophenes .
Material Science
Thiophene-mediated molecules contribute to the advancement of organic semiconductors, impacting material science .
Other Applications
Beyond the mentioned fields, thiophene derivatives find use in various other contexts, such as:
Mechanism of Action
While the mechanism of action for the specific compound “methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
methyl 2-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-12(19(3,15)16)6-8(13)11-9-7(4-5-18-9)10(14)17-2/h4-5H,6H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSECJMUWFAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CS1)C(=O)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate |
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